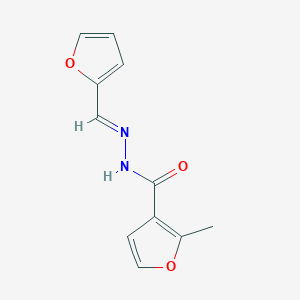

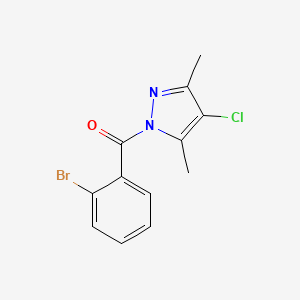

N'-(2-furylmethylene)-2-methyl-3-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N'-(2-furylmethylene)-2-methyl-3-furohydrazide involves multiple steps, including the formation of acrylohydrazides and the utilization of furylmethylene as a key intermediate. For instance, the preparation of N′-(2-furylmethylidene)-3-(3-pyridyl)acrylohydrazide demonstrates the intricate steps involved in crafting such molecules, where density functional theory (DFT) calculations play a crucial role in analyzing the changes in molecular geometry (Jasiak et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to N'-(2-furylmethylene)-2-methyl-3-furohydrazide has been elucidated through various methods, including crystallography and DFT calculations. These analyses reveal nearly planar molecules, with changes in N–N and C–N bond lengths being significant indicators of structural variations. The aromaticity of the furan rings is also a point of study, showing variations in aromatic character based on the surrounding molecular framework (Jasiak et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving furylmethylene groups often include condensation reactions, cyclization, and cross-coupling reactions. For example, the synthesis of N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides showcases the complexity of reactions this functional group can undergo (Hamad & Hashem, 2002).

Physical Properties Analysis

The physical properties of N'-(2-furylmethylene)-2-methyl-3-furohydrazide and related compounds largely depend on their molecular structure. Crystallography studies, for instance, provide insights into the planarity of the molecules and the influence of heteroatoms on the aromaticity of the rings, which in turn affects properties such as solubility and melting points (Jasiak et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N'-(2-furylmethylene)-2-methyl-3-furohydrazide derivatives, are influenced by the furan ring's aromaticity and the presence of substituents. Studies exploring the aromatic character through indices like the harmonic oscillator model of aromaticity (HOMA) and nucleus independent chemical shift (NICS) provide valuable information on how these factors impact the compound's chemical behavior (Jasiak et al., 2018).

Scientific Research Applications

Lanthanide Recognition and Sensor Development

A study explored the complexation of furan derivatives with metal ions, leading to the development of a Ho³⁺ potentiometric membrane sensor. This sensor, based on highly selective complexation, was applied for the indirect determination of pharmaceuticals, demonstrating the potential of furan derivatives in constructing lanthanide sensors due to their similar ionic radii and higher charge density compared to calcium. This allows them to probe interactions between Ca²⁺ and biologically significant molecules (Ganjali et al., 2009).

Synthetic Chemistry and Heterocyclic Compound Synthesis

Furan derivatives have been utilized in the synthesis of vinyl substituted aromatic heterocyclic compounds, showcasing their role in catalyzed reactions and the synthesis of complex molecules. This highlights their importance in organic synthesis and materials science (HongPang-bu, ChoBo-Re, & YamazakiHiroshi, 1980).

Molecular Structure Analysis

Research into the electronic absorption spectra of furan derivatives, including N'-(2-furylmethylene)amines, has provided insights into their molecular configurations and interactions. This study aids in understanding the electronic properties and the effect of molecular polarity on spectral characteristics, which is crucial for the development of new materials and the study of molecular interactions (Abu-Eittah & Hammed, 1984).

Advanced Materials and Molecular Interactions

The synthesis and analysis of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings have been studied for their solvatochromic and crystallochromic properties. These investigations are essential for understanding molecular interactions in different environments and can lead to the development of materials with specific optical properties (El-Sayed et al., 2003).

properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-8-10(4-6-15-8)11(14)13-12-7-9-3-2-5-16-9/h2-7H,1H3,(H,13,14)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAGYJKTNKLKAX-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NN=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-furan-2-ylmethylidene]-2-methylfuran-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)